Product packaging for Diazoacetophenone(Cat. No.:CAS No. 3282-32-4)

Diazoacetophenone

Cat. No.: B1606541
CAS No.: 3282-32-4
M. Wt: 146.15 g/mol
InChI Key: ZSTBZBURMWJKSQ-UHFFFAOYSA-N
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Description

Diazoacetophenone (CAS Number: 3282-32-4) is an organic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . This α-diazocarbonyl compound is a valuable building block in synthetic organic chemistry, most notably for its role in the Wolff rearrangement . When subjected to thermal, photochemical, or catalytic conditions (e.g., with silver (I) oxide), this compound loses dinitrogen and rearranges to form a reactive ketene intermediate . This ketene can be trapped by nucleophiles such as water or alcohols to generate carboxylic acid derivatives; this process is the fundamental step in the Arndt-Eistert homologation, a classic series of reactions used to elongate a carboxylic acid chain by one carbon atom . The Wolff rearrangement is particularly useful for accessing ring-strained systems when starting from cyclic α-diazo ketones . Beyond the Wolff rearrangement, this compound serves as a versatile precursor in other reactions. It can be synthesized through the reaction of diazomethane with benzoyl chloride, a method that can be optimized by using triethylamine to consume the liberated hydrogen chloride, requiring only one equivalent of diazomethane and achieving yields as high as 85% . Other synthetic routes include diazo transfer to acetophenone derivatives . Researchers value this compound for its ability to facilitate complex carbon-carbon bond formation. This compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. As with all chemicals of this nature, proper safety protocols must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B1606541 Diazoacetophenone CAS No. 3282-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diazo-1-phenylethanone
Source PubChem
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InChI

InChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTBZBURMWJKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954476
Record name 2-Diazo-1-phenylethan-1-one
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

3282-32-4
Record name Diazoacetophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2-diazo-
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Record name Diazoacetophenone
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Record name 2-Diazo-1-phenylethan-1-one
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Synthetic Methodologies for Diazoacetophenone and Its Derivatives

Classical Preparative Approaches

Traditional methods for synthesizing diazoacetophenone have been well-established for decades, providing reliable, albeit sometimes hazardous, routes to this class of compounds.

Acylation of Diazoalkanes with Acid Chlorides

One of the most fundamental methods for preparing α-diazoketones, including this compound, is the acylation of a diazoalkane with an acid chloride. Current time information in Bangalore, IN.orgsyn.org The archetypal example is the reaction of benzoyl chloride with diazomethane (B1218177). orgsyn.org In this reaction, the nucleophilic methylene (B1212753) carbon of diazomethane attacks the electrophilic carbonyl carbon of the acid chloride. orgsyn.org

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. orgsyn.orgresearchgate.net If not neutralized, the HCl will react with the newly formed this compound to produce an undesired α-chloroketone (ω-chloroacetophenone). orgsyn.orgenamine.net To prevent this, two main strategies are employed. The first involves using at least two equivalents of diazomethane; the first equivalent participates in the acylation, while the second acts as a base to neutralize the generated HCl. orgsyn.orgresearchgate.net A more efficient and common approach, developed independently by Newman and Beal, uses one equivalent of a tertiary amine base, such as triethylamine (B128534), to scavenge the HCl. researchgate.net This modification allows for the use of only one equivalent of the hazardous diazomethane. researchgate.net The reaction is typically conducted at low temperatures (e.g., -10°C to 5°C) by slowly adding the acid chloride to the diazomethane solution to favor the formation of the diazoketone. orgsyn.orgguidechem.com

Table 1: Example of this compound Synthesis via Acylation This interactive table summarizes a typical laboratory procedure for the synthesis of this compound using benzoyl chloride, diazomethane, and triethylamine.

Reactant/ReagentMolar eq.RoleKey ParametersYieldReference
Benzoyl chloride1.0Acylating agentAdded slowly to the reaction mixture at approx. 0°C.85% orgsyn.org
Diazomethane1.0Diazo sourcePrepared in ethereal solution; reaction cooled to -10 to -5°C. orgsyn.org
Triethylamine1.0HCl scavengerAdded to the diazomethane solution before the acid chloride. orgsyn.org

Diazotization of Amines (e.g., 2-Hydrazinoacetophenone Oxidation)

An alternative classical route to this compound involves the diazotization of an appropriate amine precursor. orgsyn.org Specifically, 2-aminoacetophenone (B1585202) hydrochloride can be treated with sodium nitrite (B80452) in an acidic medium to yield this compound. orgsyn.org This reaction proceeds through the formation of a diazonium salt from the primary amine, which then undergoes transformation to the diazo compound. orgsyn.org

The diazotization reaction is a cornerstone of amine chemistry, where a primary aromatic amine is converted into a diazonium salt using a nitrite source (like NaNO₂) and a strong acid. d-nb.infonih.gov In a related process, this compound can also be synthesized via the oxidation of 2-hydrazinoacetophenone. orgsyn.org

Table 2: Diazotization Approach to this compound This table outlines the reactants for the synthesis of this compound from an amine precursor.

PrecursorReagentProductReference
2-Aminoacetophenone hydrochlorideSodium nitrite (NaNO₂)This compound orgsyn.org
2-HydrazinoacetophenoneOxidizing agentThis compound orgsyn.org

Modern and Improved Synthetic Strategies

To overcome the hazards associated with diazomethane and to improve efficiency and substrate scope, modern synthetic methods have been developed, with diazo transfer reactions being the most prominent.

Diazo Transfer Reactions

Diazo transfer reactions are a powerful and safer alternative to methods requiring pre-formed diazomethane. scielo.br This technique involves the transfer of a diazo group (N₂) from a donor, typically a sulfonyl azide (B81097), to an acceptor—a compound with an activated methylene group. scielo.brmdpi.com

The direct diazo transfer to a simple ketone is generally not feasible because the methylene group is not sufficiently acidic. orgsyn.orgscielo.br Therefore, the ketone must first be activated. The "deformylating diazo-group-transfer" strategy, pioneered by Regitz, involves activating the ketone via a Claisen condensation with an agent like ethyl formate (B1220265) to create a 1,3-dicarbonyl compound (an α-formyl ketone). scielo.br This intermediate possesses a highly acidic methylene proton, making it an excellent substrate for diazo transfer.

For example, this compound can be prepared from 2-formylacetophenone. orgsyn.org The reaction of the sodium enolate of 2-formylacetophenone with p-toluenesulfonyl azide results in the transfer of the diazo group and cleavage of the formyl group, yielding the desired this compound. orgsyn.org Various sulfonyl azides can be used, including the common p-toluenesulfonyl azide (TsN₃) and methanesulfonyl azide (MsN₃). orgsyn.orgd-nb.info

Table 3: Sulfonyl Azide-Mediated Diazo Transfer This table summarizes the key components in the deformylative diazo transfer synthesis of this compound.

SubstrateActivating GroupDiazo DonorBaseProductReference
AcetophenoneFormyl groupp-Toluenesulfonyl azide (TsN₃)Sodium ethoxide (to form enolate)This compound orgsyn.org
Detrifluoroacetylative Diazo Transfer Protocols

A significant improvement on the deformylative strategy is the detrifluoroacetylative diazo transfer protocol. orgsyn.orgorgsyn.org This method offers a more general and often higher-yielding route, especially for base-sensitive substrates or those where the deformylative method gives poor results. orgsyn.org The trifluoroacetyl group is a superior activating group compared to the formyl group. orgsyn.org

The general procedure involves two main steps: orgsyn.org

Trifluoroacetylation: A kinetically generated ketone enolate (often formed using a strong, non-nucleophilic base like lithium hexamethyldisilazide, LiHMDS) is acylated with a trifluoroacetylating agent, such as trifluoroethyl trifluoroacetate (B77799) (TFETFA), at low temperature (-78 °C). orgsyn.org

Diazo Transfer: The resulting α-trifluoroacetyl ketone intermediate is then treated with a sulfonyl azide (e.g., methanesulfonyl azide or p-nitrobenzenesulfonyl azide) and a base like triethylamine in a suitable solvent. orgsyn.orgorgsyn.org The trifluoroacetyl group is cleaved during the reaction, leaving the diazo ketone. orgsyn.org

This protocol has proven particularly valuable for preparing α'-diazo derivatives of α,β-unsaturated ketones, which are difficult to synthesize using other methods. orgsyn.orgorgsyn.org The reaction can often be performed as a "one-pot" procedure without isolating the intermediate β-dicarbonyl compound. orgsyn.org

Table 4: General Scheme for Detrifluoroacetylative Diazo Transfer This interactive table outlines the general steps and reagents for this modern synthetic protocol.

StepReagentsPurposeKey ConditionsReference
1. Enolate Formation Ketone Substrate, Lithium Hexamethyldisilazide (LiHMDS)Generate the kinetic enolate of the starting ketone.Anhydrous THF, -78°C orgsyn.org
2. Activation Trifluoroethyl trifluoroacetate (TFETFA)Acylate the enolate to form an α-trifluoroacetyl ketone.Add to the enolate solution at -78°C. orgsyn.org
3. Diazo Transfer Sulfonyl Azide (e.g., MsN₃), Triethylamine (Et₃N)Transfer the N₂ group and cleave the activating group.Acetonitrile (B52724), room temperature. orgsyn.org

Continuous Flow Synthesis Techniques for this compound Generation

Continuous flow chemistry offers significant advantages for the synthesis of potentially hazardous compounds like this compound by minimizing the volume of reactive intermediates at any given time, thus enhancing safety. A developed flow method for aromatic diazoketones is directly applicable to the synthesis of this compound from its acyl chloride precursor. nih.govcam.ac.uk

In this process, a solution of the precursor, benzoyl chloride, is continuously fed into a flow reactor where it merges with a stream of a diazomethane source, such as diazomethane itself or the safer alternative, trimethylsilyldiazomethane (B103560) (TMSCHN2). durham.ac.uk The reaction occurs within the controlled environment of the reactor coil. The resulting stream contains the this compound product, which can then be directed into subsequent reaction steps without the need for isolation of the potentially explosive diazoketone intermediate. nih.govcam.ac.uk This "on-demand" generation minimizes risks associated with the handling and accumulation of diazo compounds. nih.gov The setup typically involves syringe pumps to introduce the reactants into a T-mixer, followed by a reactor coil where the reaction takes place. The residence time, temperature, and stoichiometry are precisely controlled to optimize the yield and ensure safety. nih.govmit.edu This method can also incorporate in-line purification steps, for example, using supported scavengers to remove byproducts or unreacted starting materials. nih.govcam.ac.ukvapourtec.com

Preparation from α-Bromoacetates and Hydrazine (B178648) Derivatives

A convenient and high-yielding method for the synthesis of this compound involves the reaction of α-bromoacetophenone with a hydrazine derivative, specifically N,N'-ditosylhydrazine. durham.ac.ukgoogle.com This approach provides a valuable alternative to traditional methods that may use more hazardous reagents like diazomethane. cam.ac.uk The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and in the presence of a base.

In a representative procedure, α-bromoacetophenone and N,N'-ditosylhydrazine are dissolved in THF and cooled. durham.ac.ukgoogle.com A base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is then added dropwise to the mixture. The reaction proceeds rapidly, often within minutes, at low temperatures. durham.ac.ukrsc.org After quenching, the this compound product is extracted and can be purified using column chromatography. This method has demonstrated high efficiency, with reported yields as high as 94%. durham.ac.uk

Table 1: Synthesis of this compound from α-Bromoacetophenone

Reactant 1Reactant 2BaseSolventTemp (°C)Time (min)Yield (%)Ref
α-BromoacetophenoneN,N'-DitosylhydrazineDBUTHF01094 durham.ac.uk

Substituted this compound Synthesis and Scope

The synthetic methodologies for this compound can be extended to produce a variety of substituted derivatives, allowing for the fine-tuning of the compound's properties for various applications.

One notable class of derivatives is the o-N-tosylcarbamoyl-substituted α-diazoacetophenones. These compounds are synthesized via a diazo group transfer reaction. nih.gov The process involves reacting a 2-substituted indane-1,3-dione with tosyl azide in the presence of a base like triethylamine. researchgate.net This reaction leads to the ring-opening of the indane-1,3-dione and the formation of the corresponding o-N-tosylcarbamoyl-substituted α-diazoacetophenone. researchgate.net

The synthesis of aryl-substituted diazoacetophenones can be achieved through palladium-catalyzed C-H arylation. While specific examples for this compound are part of a broader methodology, the synthesis of α-aryl-α-diazoamides from a diazo-precursor demonstrates the principle. unimi.it This involves the coupling of a diazo compound with various aryl iodides, spanning a range of electronic properties from electron-donating to electron-withdrawing groups, using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. unimi.it This method's adaptability suggests its potential application for creating a diverse library of aryl-substituted diazoacetophenones.

Table 2: Examples of Substituted this compound Synthesis

PrecursorReagent(s)Product TypeRef
2-Methyl-indane-1,3-dioneTosyl azide, Triethylamineo-N-Tosylcarbamoyl-substituted α-diazoacetophenone
2-Phenyl-indane-1,3-dioneTosyl azide, Triethylamineo-N-Tosylcarbamoyl-substituted α-diazoacetophenone
Diazo PrecursorAryl Iodide, Pd(OAc)₂, P(2-Fu)₃Aryl-substituted diazo compound unimi.it

Mechanistic Investigations of Diazoacetophenone Reactivity

Carbene and Metallocarbenoid Chemistry

The decomposition of diazoacetophenone is a classic method for generating α-oxo carbenes, which are pivotal intermediates in organic synthesis. The presence of a transition metal catalyst alters the reaction pathway, leading to the formation of metallocarbenoid species with distinct reactivity and selectivity.

The generation of α-oxo carbenes from this compound is typically achieved through the decomposition of the diazo compound, which involves the extrusion of molecular nitrogen (N₂). This process can be initiated by thermal, photochemical, or, most commonly, metal-catalyzed methods. dicp.ac.cn In the absence of a metal, a "free" carbene is generated. However, these are often too reactive and unselective for many synthetic applications.

Transition metal catalysis, using metals such as rhodium, copper, and iron, is the most prevalent method for harnessing the reactivity of this compound. nih.govuzh.ch In these reactions, the diazo compound coordinates to the metal center, and subsequent N₂ extrusion results in the formation of a metal-carbene complex, often referred to as a metallocarbene or carbenoid. dicp.ac.cn These intermediates are not free carbenes; the carbon center is bound to the metal, which modulates its reactivity and stability, generally making it more electrophilic and selective. soton.ac.uk

The transient and highly reactive nature of these intermediates makes their characterization challenging. However, in specific systems, particularly those involving hemoproteins like myoglobin (B1173299), these intermediates have been successfully characterized. ox.ac.uknih.gov Techniques such as X-ray crystallography, UV-Vis spectroscopy, and Mössbauer spectroscopy have been employed to isolate and structurally define heme-bound carbene adducts, providing direct evidence for their formation. ox.ac.uknih.govresearchgate.net Alternative strategies for generating α-oxo metal carbenes, such as the gold-catalyzed intermolecular oxidation of terminal alkynes, have also been developed, offering a safer alternative to the use of potentially hazardous diazo compounds. nih.gov

Understanding the kinetics of carbene-transfer reactions is essential for optimizing reaction conditions and controlling product formation. A significant body of experimental and computational research has focused on identifying the rate-determining step in the catalytic cycle. For many metal-catalyzed reactions involving diazo compounds, the initial decomposition of the diazo substrate to form the metallocarbene intermediate is the slowest step. researchgate.netscispace.comresearchgate.net

Rhodium-Catalyzed Reactions: Kinetic studies of rhodium-catalyzed carbene formation show a large, normal nitrogen-15 (B135050) kinetic isotope effect (KIE) of 1.035 ± 0.003. researchgate.netnih.gov This indicates that the C-N bond is extensively broken in the transition state, which is consistent with the extrusion of N₂ being the rate-limiting event. researchgate.netnih.gov

Copper-Catalyzed Reactions: In certain copper-catalyzed B–H bond insertion reactions, a negligible KIE was observed, suggesting that the hydrogen transfer step is not involved in the rate-determining step. nih.gov This points to the preceding step, the decomposition of the diazo compound, as the probable rate-limiting process. nih.gov

Catalytic SystemReaction TypeMethodFindingRate-Determining Step
Rhodium(II)Carbene FormationExperimental (¹⁵N KIE)KIE = 1.035 researchgate.netnih.govN₂ Extrusion
MyoglobinCyclopropanationComputational (ΔG‡)ΔG‡(carbene) = 24.4 kcal/molΔG‡(cyclo) = 11.8 kcal/mol utdallas.eduCarbene Formation
Copper(I)B-H InsertionExperimental (KIE)Negligible KIE nih.govDiazo Decomposition

The reaction of a metallocarbene intermediate is not always straightforward. A complex mechanistic manifold often exists where the productive pathway, leading to the desired product, competes with various unproductive pathways. ox.ac.ukresearchgate.net The study of these competing reactions is crucial for understanding reaction selectivity and improving catalyst design.

A well-documented example is the cyclopropanation of styrene (B11656) with a diazoketone catalyzed by an engineered myoglobin variant. nih.govutdallas.edudntb.gov.ua

Productive Pathway: The intended catalytic cycle involves the formation of an iron-porphyrin carbene complex which then reacts with styrene to yield the cyclopropane (B1198618) product. utdallas.edu

Unproductive Pathway: Spectroscopic, structural, and computational studies have revealed a competing pathway where the carbene intermediate reacts with the heme cofactor itself. ox.ac.ukresearchgate.net This leads to the formation of an N-bound carbene adduct to one of the pyrrole (B145914) nitrogens of the porphyrin ring. nih.gov This species is catalytically inactive towards cyclopropanation and represents an off-cycle intermediate. researchgate.net

The electronic nature of carbene reactions can be described as either polar or radical. libretexts.org Polar reactions involve the movement of electron pairs, with the carbene typically acting as an electrophile that reacts with a nucleophile. libretexts.org Radical reactions, conversely, involve single-electron transfers and the formation of radical intermediates. periodicchemistry.com While the electrophilic character of carbenes often dominates their reactivity, some transformations involving diazo compounds operate at the interface of these two mechanistic paradigms. libretexts.org

A prominent example is the palladium-catalyzed three-component carboamination of dienes or allenes with diazo esters and amines. beilstein-journals.orgbeilstein-journals.orgnih.gov Mechanistic studies support a radical-polar crossover pathway:

Radical Formation: The diazo compound reacts with the palladium catalyst to form a hybrid α-ester alkylpalladium radical, with the concurrent release of dinitrogen. beilstein-journals.orgresearchgate.net

Radical Addition: This radical intermediate selectively adds to the double bond of the diene or allene. beilstein-journals.org

Radical-Polar Crossover: The resulting species undergoes an allylpalladium radical-polar crossover. beilstein-journals.orgnih.gov

Polar Reaction: The final step is a polar, nucleophilic attack of the amine on the allylpalladium species to afford the final product. beilstein-journals.org

The initial radical nature of this transformation was confirmed by experiments using radical traps like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), which completely terminated the reaction. beilstein-journals.org This demonstrates a sophisticated mechanism where the diazo compound initiates a radical process that transitions into a polar, bond-forming cascade.

Kinetic and Isotopic Effect Studies

Kinetic Studies of this compound Decomposition

Kinetic studies have been instrumental in elucidating the mechanism of this compound decomposition, particularly in the context of the Wolff rearrangement. Detailed investigations were performed on the catalytic decomposition of α-diazoacetophenone using a solution of silver benzoate (B1203000) in triethylamine (B128534) as the catalyst in various solvents like t-butyl alcohol. oup.comoup.com The reaction progress was typically monitored by measuring the volume of nitrogen gas evolved over time. oup.comoup.com

These studies revealed that the reaction follows pseudo-first-order kinetics, often after an initial induction period. oup.comoup.com The rate of the reaction was found to be dependent on the concentrations of both the silver benzoate and the triethylamine, suggesting that a complex between the silver ion and triethylamine is the active catalytic species. oup.comoup.com Gravimetric analysis of silver ions during the reaction showed that they were consumed only in the initial stages. oup.com The substituent on the phenyl ring of this compound also has a marked effect on the reaction rate. Electron-releasing groups at the para position, such as methoxy (B1213986) and ethoxy, significantly retard the reaction. oup.com In contrast, other substituents generally follow the Hammett relationship with small negative ρ-values, indicating that the reaction is facilitated by electron-withdrawing groups. oup.com

Table 1: Kinetic Data for the Decomposition of α-Diazoacetophenone in t-Butyl Alcohol at 30°C
[this compound] (mol/l)[Silver Benzoate] x 10³ (mol/l)[Triethylamine] x 10³ (mol/l)Pseudo-First-Order Rate Constant (k) x 10⁵ (s⁻¹)Reference
0.1001.0010.01.16 oup.com, oup.com
0.1002.0010.04.21 oup.com, oup.com
0.1003.0010.08.64 oup.com, oup.com
0.1002.005.001.10 oup.com, oup.com
0.1002.0020.010.3 oup.com, oup.com

Isotope Effects as Mechanistic Probes (e.g., Kinetic Isotope Effects)

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a particular bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org A significant change in reaction rate upon isotopic substitution (a normal KIE, kL/kH > 1) typically indicates that the bond to the isotope is being cleaved in the slowest step. wikipedia.org

In the study of the Wolff rearrangement of α-diazoacetophenone, KIEs were measured to distinguish between a concerted mechanism (where nitrogen extrusion and phenyl group migration occur simultaneously) and a stepwise mechanism (where nitrogen is lost first to form a carbene intermediate, followed by migration). oup.comcapes.gov.br The experiment involved measuring the decomposition rates of α-diazoacetophenone labeled with carbon-14 (B1195169) at either the carbonyl carbon (carbonyl-¹⁴C) or the C-1 position of the phenyl ring (phenyl-1-¹⁴C). researchgate.netoup.comcapes.gov.br

The results of these studies, conducted in t-butyl alcohol at 30°C with a silver benzoate-triethylamine catalyst, showed no significant kinetic isotope effect for either labeled compound. researchgate.netoup.comoup.comcapes.gov.br The ratio of the rate constants for the unlabeled (k) versus the labeled (k*) compound was found to be unity within experimental error. researchgate.netoup.com This lack of an observable KIE suggests that neither the C-C bond cleavage required for phenyl migration nor the bond alterations around the carbonyl carbon are part of the rate-determining step. oup.comcapes.gov.br This finding strongly supports a stepwise mechanism for the Wolff rearrangement under these conditions, where the rate-determining step is the elimination of the nitrogen molecule to form an acylcarbene intermediate, which then rapidly rearranges in a subsequent, faster step. researchgate.netoup.comcapes.gov.br

Table 2: Kinetic Isotope Effect in the Wolff Rearrangement of Labeled α-Diazoacetophenone
Labeled Compoundk*/k RatioConclusionReference
α-Diazoacetophenone-carbonyl-¹⁴C1.00 ± 0.01No apparent kinetic isotope effect researchgate.net, oup.com, capes.gov.br
α-Diazoacetophenone-phenyl-1-¹⁴C1.00 ± 0.01No apparent kinetic isotope effect researchgate.net, oup.com, capes.gov.br

Catalytic Transformations Involving Diazoacetophenone

Transition Metal Catalysis

The decomposition of diazoacetophenone is most effectively achieved using transition metal catalysts. The choice of metal and its ligand sphere can significantly influence the reactivity and selectivity of the resulting carbene intermediate, leading to a diverse range of products.

Rhodium(II)-Catalyzed Reactions

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds, including this compound. sciforum.net These catalysts generate rhodium carbenoid intermediates that are central to a variety of synthetic transformations. sciforum.netwiley-vch.de The reactivity and selectivity of these carbenoids can be fine-tuned by modifying the carboxylate ligands on the rhodium(II) center. ualberta.ca

Rhodium carbenoids derived from this compound readily undergo cyclopropanation reactions with alkenes. wiley-vch.de For instance, the reaction of a rhodium carbenoid with cyclohexene (B86901) can result in both cyclopropanation and C-H insertion products. wiley-vch.de The ratio of these products is influenced by the nature of the diazo compound and the catalyst used. wiley-vch.de Generally, rhodium(II) carboxylates are efficient for carbene transfer reactions. wiley-vch.de The use of chiral rhodium(II) catalysts can lead to enantioselective cyclopropanation. wiley-vch.de

Similarly, C-H insertion is a characteristic reaction of rhodium carbenoids. wiley-vch.denih.gov These reactions can occur intramolecularly or intermolecularly, providing a powerful method for the formation of new carbon-carbon bonds. wiley-vch.denih.govacs.org The choice of rhodium catalyst can influence the chemoselectivity of the reaction, for example, favoring C-H insertion over other potential pathways. johnwoodgroup.com In some cases, C-H insertion can be a competing pathway with other transformations, and the product distribution can be controlled by the catalyst and reaction conditions. johnwoodgroup.com The development of rhodium catalysts has been a key area of research to achieve high selectivity in these transformations. wiley-vch.de

Table 1: Competing Rhodium-Catalyzed Reactions of Cyclohexene

Reactant Catalyst Reaction Type Product Ratio (Cyclopropanation:C-H Insertion) Reference
Cyclohexene and Ethyl diazoacetate Rhodium(II) acetate (B1210297) Cyclopropanation / C-H Insertion 80:20 wiley-vch.de

Rhodium carbenoids generated from this compound can react with carbonyl compounds to form carbonyl ylide dipoles. ias.ac.in These ylides are versatile intermediates that can undergo various subsequent reactions, most notably [3+2] cycloadditions with dipolarophiles. ias.ac.inresearchgate.net For example, the treatment of o-(alkoxycarbonyl)diazoacetophenones with a rhodium(II) catalyst generates a carbonyl ylide that can be trapped by dipolarophiles like N-phenylmaleimide or benzaldehyde. ias.ac.in This methodology provides a powerful route to complex polycyclic oxygen-containing heterocycles. ias.ac.inresearchgate.net The reaction of a rhodium carbenoid with a nitrile can also lead to the formation of a nitrile ylide, which can then undergo intramolecular cyclization or intermolecular cycloaddition. oup.com

Table 2: Rhodium-Catalyzed Generation and Trapping of Ylides from this compound Derivatives

This compound Derivative Catalyst Reactant Intermediate Subsequent Reaction Product Type Reference
o-(Alkoxycarbonyl)this compound Rh₂(OAc)₄ N-phenylmaleimide Carbonyl Ylide [3+2] Cycloaddition Cycloadduct ias.ac.in
o-(Alkoxycarbonyl)this compound Rh₂(OAc)₄ Benzaldehyde Carbonyl Ylide [3+2] Cycloaddition Cycloadduct ias.ac.in
p-Chloro-α-diazoacetophenone Rh₂(OAc)₄ Benzonitrile / DMAD Nitrile Ylide 1,5-Cyclization / [3+2] Cycloaddition Oxazole / Pyrrole (B145914) oup.com
Cyclopropanation and C-H Insertion with Rhodium Carbenoids

Copper-Catalyzed Reactions

Copper complexes are also widely used catalysts for the decomposition of diazo compounds. researchgate.netrsc.org Copper-catalyzed reactions of this compound often proceed via the formation of a copper carbene intermediate. rsc.orgacs.org

Copper catalysts effectively promote the decomposition of this compound to generate copper carbenes. acs.orgresearchgate.net The reactivity of these carbenes is central to various transformations, including cyclopropanation and insertion reactions. researchgate.netcsic.es The choice of ligands on the copper catalyst can influence the selectivity of these reactions. researchgate.net For example, copper(I) complexes with phosphine (B1218219) ligands have been shown to be active catalysts for carbene insertion into N-H bonds. researchgate.net Theoretical studies have suggested that the formation of the copper-carbene intermediate is often the rate-limiting step in these catalytic cycles. csic.es In some instances, the initially formed copper carbene can undergo further transformation, such as the loss of a carbonyl group, to generate a different, more stable carbene complex. acs.org

Table 3: Examples of Copper-Catalyzed Reactions

Diazo Compound Catalyst Reactant Reaction Type Key Intermediate Reference
Diazoacetamide (B1201003) TpMsCu(THF) - Intramolecular C-H Insertion Copper Carbene acs.org
Ethyl diazoacetate [Cu(PPh₃)₂(κ²-O,O''-lact)] Styrene (B11656) Cyclopropanation Copper Carbene researchgate.net
Methyl diazoacetate Bis(acetonitrile)copper(I) (Z)- or (E)-but-2-ene Cyclopropanation Copper Carbene csic.es

Iron-Catalyzed Transformations

Iron catalysts, particularly iron porphyrin complexes, have emerged as effective catalysts for transformations involving diazo compounds. oup.comoup.com These catalysts offer a more earth-abundant and sustainable alternative to noble metals. mdpi.com

Iron-catalyzed reactions of this compound can lead to cyclopropanation products. For instance, chiral iron porphyrins have been used to catalyze the asymmetric cyclopropanation of styrenes with this compound, affording optically active cyclopropyl (B3062369) ketones. oup.com Iron catalysts can also promote N-H insertion reactions of α-diazoketones. oup.com Iron porphyrin complexes have been shown to be highly active catalysts for the cyclopropanation of alkenes with ethyl diazoacetate, often with high diastereoselectivity. oup.com The active catalyst is often an iron(II) species, which can be generated in situ from an iron(III) precursor. oup.com Furthermore, iron catalysts have been successfully employed in C-H functionalization reactions of various substrates, including heterocycles like indoles. mdpi.comchemrxiv.org

Table 4: Iron-Catalyzed Asymmetric Cyclopropanation of Styrene with this compound

Catalyst Product Enantiomeric Excess (ee) Reference
Chiral Iron Porphyrin Optically Active Cyclopropyl Ketone up to 80% oup.com
Asymmetric Cyclopropanation with Chiral Iron Porphyrins

Chiral iron porphyrin complexes have emerged as effective catalysts for the asymmetric cyclopropanation of alkenes using diazo compounds. rsc.orgnih.gov These reactions are significant for constructing chiral cyclopropane (B1198618) skeletons, which are valuable in pharmaceuticals. nih.govrsc.org The use of earth-abundant and biocompatible iron makes these catalysts an attractive alternative to those based on precious metals. rsc.org

In a notable example, a chiral iron porphyrin, (+)-D4-(por)FeCl, was utilized with in situ generated α-diazoacetonitrile for the highly enantioselective cyclopropanation of aryl alkenes. nih.govrsc.org This system demonstrated broad substrate scope, achieving high yields, diastereoselectivities, and enantioselectivities. nih.govrsc.org A key to the high enantioselectivity is the formation of a chiral iron(II)porphyrin–carbene intermediate, which has been characterized spectroscopically. nih.gov This intermediate directly participates in the carbene transfer, and its stoichiometric reaction with styrene yields cyclopropanation products with enantioselectivity comparable to the catalytic reaction. nih.gov

While some iron porphyrin complexes have shown activity in the cyclopropanation of styrenes with this compound, they can be less efficient in terms of yield and enantioselectivity compared to their ruthenium counterparts, though similar diastereoselectivities have been observed. rsc.org The development of five-coordinate iron(III) complexes of porphyrins as metalloradical catalysts has expanded the scope of these transformations, enabling a stepwise radical mechanism for cyclopropanation. springernature.com This approach has been successfully applied to the synthesis of trifluoromethyl-substituted cyclopropanes with high yields and stereoselectivities. springernature.com

Table 1: Asymmetric Cyclopropanation of Aryl Alkenes with Chiral Iron Porphyrin Catalyst

Entry Alkene Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Styrene 95 >93:7 98
2 4-Methylstyrene 99 >93:7 97
3 4-Methoxystyrene 92 >93:7 96
4 4-Chlorostyrene 96 >93:7 98
5 3,4-Difluorostyrene 88 >93:7 88 (up to 31,000 TON)

Data sourced from studies on (+)-D4-(por)FeCl catalyzed cyclopropanation with in situ generated α-diazoacetonitrile. rsc.org

Hemoprotein-Catalyzed Carbene Transfer Reactions (e.g., Myoglobin)

Hemoproteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to catalyze a variety of non-natural carbene transfer reactions. nih.govnih.govresearchgate.net These biocatalysts can be repurposed to facilitate transformations like olefin cyclopropanation and carbene insertion into C-H, N-H, and S-H bonds. nih.govacs.org The catalytic cycle typically involves the reduction of the heme iron to the active Fe(II) state, which then reacts with a diazo compound to form a putative iron carbenoid intermediate. nih.govnih.gov This intermediate subsequently transfers the carbene to a substrate. nih.gov

Myoglobin, a small and well-expressed oxygen-transport protein, has been successfully engineered into a potent and selective catalyst for cyclopropanation. nih.gov Mechanistic studies on myoglobin-catalyzed cyclopropanation with diazoketones have provided insights into the key catalytic steps. nih.govresearchgate.net These investigations have revealed the formation of a heme-bound diazo complex intermediate and have identified carbene formation as the rate-determining step. nih.govresearchgate.net

The catalytic cycle is not without competing pathways. A notable off-cycle process involves the formation of an N-bound carbene adduct of the heme cofactor. nih.govresearchgate.net This species, which has been isolated and characterized, can regenerate the active biocatalyst, representing a non-destructive detour from the main catalytic pathway. nih.govresearchgate.net Understanding this mechanistic manifold is crucial for the rational design and optimization of hemoprotein-based carbene transferases. nih.govresearchgate.net

Ruthenium and Palladium Catalysis in this compound Transformations

Ruthenium and palladium catalysts are widely employed in organic synthesis, including transformations involving diazoacetophenones. While ruthenium porphyrin complexes can be more efficient than their iron counterparts for certain cyclopropanation reactions, both ruthenium and palladium have been instrumental in developing C-H activation and functionalization strategies. rsc.orgscielo.br

Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have been a focus in C-H activation studies. scielo.br For instance, a ruthenium(II)-catalyzed ortho-C-H alkylation of naphthylamines with diazo compounds has been developed for the synthesis of π-extended 3-oxindoles. nsf.gov This method operates in water, utilizes an inexpensive catalyst, and releases benign nitrogen gas. nsf.gov

Palladium catalysis is also prominent, particularly in cross-coupling reactions. researchgate.net Palladium catalysts, including salts, complexes, and nanomaterials, can promote the formation of C-C, C-O, and C-N bonds under mild conditions. researchgate.net In the context of diazo compounds, palladium has been used in relay catalysis systems for the functionalization of C(sp³)–H bonds. researchgate.net

Biocatalysis with Engineered Enzymes

Stereoselective Carbene Transfer Reactions

Engineered enzymes, particularly hemoproteins, have emerged as powerful tools for stereoselective carbene transfer reactions. nih.govutdallas.edu Biocatalysis offers a promising alternative to traditional chemocatalysis, often providing high activity and stereoselectivity. utdallas.edu Myoglobin and cytochrome P450 variants have been developed to catalyze the cyclopropanation of a wide range of olefins, including those that are challenging for chemical catalysts. acs.orgutdallas.edu

A significant achievement in this area is the development of a biocatalytic strategy for the stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu Engineered myoglobin-based catalysts can cyclopropanate various gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereoselectivity and enantioselectivity. utdallas.edu This transformation is not readily accessible through conventional chemocatalytic methods. utdallas.edu

Furthermore, engineered cytochrome P450BM3 variants have been shown to catalyze the cyclopropanation of heteroatom-bearing alkenes, providing access to valuable nitrogen-, oxygen-, and sulfur-substituted cyclopropanes. acs.org These biocatalysts can be tuned through directed evolution to selectively produce either cis or trans isomers with high stereocontrol. acs.org

Table 2: Stereoselective Cyclopropanation of gem-Difluoroalkenes with Engineered Myoglobin

Entry Alkene Substrate Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %) Isolated Yield (%)
1 1,1-Difluoro-2-phenyl-ethene 99:1 99 78
2 1,1-Difluoro-2-(4-methylphenyl)ethene 98:2 99 75
3 1,1-Difluoro-2-(4-methoxyphenyl)ethene >99:1 98 82
4 1,1-Difluoro-2-(4-chlorophenyl)ethene 99:1 99 72

Data represents typical results obtained with engineered myoglobin variants and diazoacetonitrile. utdallas.edu

Understanding Catalytic Mechanism and Intermediates in Biocatalytic Cycles

A deep understanding of the catalytic mechanism and the intermediates involved is crucial for the rational design and improvement of biocatalysts for carbene transfer reactions. nih.govresearchgate.netnih.gov The proposed catalytic cycle for hemoprotein-catalyzed carbene transfer begins with the reduction of the ferric heme to its ferrous state. nih.gov This active form reacts with a diazo compound to generate a reactive iron porphyrin carbene (IPC) intermediate. nih.govnih.gov

Spectroscopic, structural, and computational methods have been employed to investigate the mechanism of myoglobin-catalyzed cyclopropanation with diazoketones. nih.govresearchgate.net These studies have elucidated key steps, including the formation of an initial heme-bound diazo complex and the rate-determining nature of carbene formation. nih.govresearchgate.net

A significant finding is the existence of a complex mechanistic landscape that includes off-cycle pathways. nih.govresearchgate.net One such pathway leads to the formation of an N-bound carbene adduct on the heme cofactor. nih.govresearchgate.net This species is not productive for cyclopropanation but can revert to the active catalyst, making it a non-destructive detour. nih.govresearchgate.net The presence of such competing pathways can lead to mechanism-based inactivation of the enzyme, for example, through covalent modification of the heme or nucleophilic amino acid residues by the carbene precursor. nih.gov Identifying and mitigating these inactivation pathways is a key aspect of engineering more robust and efficient biocatalysts. nih.gov

Multi-Catalytic and Relay Catalysis Systems

Multi-catalytic and relay catalysis systems integrate multiple catalytic cycles to achieve transformations that are not possible with a single catalyst. researchgate.netnih.govrsc.org These systems can be classified as cooperative, where catalysts work together in a single cycle, or relay (also known as tandem or cascade), where catalysts operate sequentially. nih.govrsc.org

Relay catalysis has been successfully applied to challenging C(sp³)–H bond functionalization reactions. researchgate.net For example, a dual relay system combining ruthenium and palladium catalysis has been used for the β-C(sp³)–H bond arylation of alcohols. researchgate.net This process involves the reversible oxidation of the alcohol by a ruthenium "hydrogen borrowing" catalyst to form an aldehyde intermediate, which then undergoes a palladium-catalyzed reaction. researchgate.net

The combination of metal catalysts with organocatalysts has also proven to be a powerful strategy. rsc.orgresearchgate.net A cooperative system using Rh2(OAc)4 and a chiral phosphoric acid has been developed for the three-component reaction of a this compound, an alcohol, and an imine to produce chiral β-amino-α-hydroxy ketones with high stereoselectivity. researchgate.net These multi-catalytic approaches offer the potential to rapidly build molecular complexity from simple starting materials in a single pot. researchgate.net

Dual Catalysis Approaches (e.g., Metal/Lewis Base, Metal/Organocatalysis)

Dual catalysis, a strategy where two distinct catalytic cycles operate concurrently, has emerged as a powerful tool for developing novel transformations that are not feasible with a single catalyst. In the context of this compound chemistry, the combination of a transition metal catalyst with an organocatalyst, such as a Lewis base or a Brønsted acid, has led to significant advancements, particularly in asymmetric synthesis.

A prominent example is the cooperative catalysis involving a rhodium(II) complex and a chiral phosphoric acid (a type of organocatalyst). This dual system has been successfully applied to highly diastereo- and enantioselective three-component reactions. In a typical reaction, this compound reacts with an alcohol and an imine, catalyzed by a combination of Rh₂(OAc)₄ and a BINOL-derived chiral phosphoric acid. rsc.orgrsc.org The rhodium catalyst facilitates the formation of a rhodium carbene from this compound, which then reacts with the alcohol to generate an oxonium ylide. Concurrently, the chiral phosphoric acid activates the imine, controlling the stereochemistry of the subsequent Mannich-type reaction between the enol equivalent and the activated imine. rsc.org This methodology provides access to valuable chiral β-amino-α-hydroxy ketones with high yields and excellent stereoselectivities. rsc.orgresearchgate.net

This strategy has been extended to other formaldimine precursors, such as 1,3,5-triazines. A cooperative Rh(II)/chiral phosphoric acid catalytic system enables the enantioselective three-component reaction of α-diazo ketones like this compound, alcohols, and 1,3,5-triazines. nih.gov This approach is notable for its broad substrate scope, accommodating a wide range of alcohols, including simple aliphatic alcohols and even water, to produce chiral β-amino-α-hydroxy ketones with high efficiency and enantiocontrol. nih.gov The proposed mechanism suggests that the chiral phosphoric acid forms crucial dual hydrogen bonds with two different active intermediates, which is key to achieving effective enantiocontrol. nih.gov

Table 1: Examples of Dual Catalysis Reactions with this compound

Diazo Compound Alcohol Imine/Amine Source Product Type Yield dr ee (%) Reference
This compound Benzyl alcohol N-Benzylideneaniline β-Amino-α-hydroxy ketone High >95:5 96 rsc.org
This compound Methanol N-Benzylideneaniline β-Amino-α-hydroxy ketone 85% >20:1 94 rsc.org
This compound Ethanol N-(4-Methoxybenzylidene)anisidine β-Amino-α-hydroxy ketone 89% >20:1 95 rsc.org
This compound Benzyl alcohol 1,3,5-Triphenyl-1,3,5-triazine β-Amino-α-hydroxy ketone 80% - 93 nih.gov
This compound Water 1,3,5-Triphenyl-1,3,5-triazine β-Amino-α-hydroxy ketone 75% - 88 nih.gov

Tandem and Cascade Reactions

Tandem and cascade reactions, which involve two or more sequential reactions where each subsequent step is triggered by the functionality formed in the previous one, offer remarkable efficiency in synthesis by minimizing purification steps and improving atom economy. This compound and its derivatives are excellent substrates for designing such processes, particularly in transition metal catalysis.

Rhodium(II) catalysts are highly effective in promoting tandem reactions of α-diazo ketones that contain tethered unsaturation. For instance, the rhodium(II)-catalyzed decomposition of this compound derivatives bearing an alkyne tether initiates a sequence of intramolecular reactions. sciforum.net The process begins with the formation of a rhodium carbene, which then adds to the tethered alkyne to generate a vinyl carbenoid intermediate. This reactive intermediate can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, or participation in further cycloadditions, leading to the rapid construction of complex polycyclic ring systems. sciforum.net A notable example involves the reaction of an α-diazo ketone with a tethered dienyne, which, upon treatment with a rhodium(II) catalyst, can form three new rings in a single step. sciforum.net

Silver catalysts have also been employed to initiate cascade reactions with diazo compounds. For example, silver trifluoromethanesulfonate (B1224126) (AgOTf) catalyzes a cascade reaction of α-diazo-β-keto esters with arylhydrazines to produce multisubstituted azopyrazoles in good yields. researchgate.net This sequence involves pyrazolone (B3327878) formation, N-H insertion, and subsequent oxidation. researchgate.net

Furthermore, electrochemical methods have been developed to trigger cascade reactions. An electro-cascade reaction of diazo imides can provide direct access to thiochroman-fused pyrrolidinediones with good yields and as single diastereomers. acs.org This process is initiated by the anodic generation of a thiyl radical, which adds to a C=C bond, setting off a cascade of thiolation and cyclization events. acs.org While not demonstrated with this compound itself, these examples with structurally related diazo compounds highlight the potential for developing novel cascade transformations.

Table 2: Examples of Tandem and Cascade Reactions Involving α-Diazo Ketones

Starting Material Catalyst Reaction Type Product Yield Reference
o-(6,8-Nonadien-1-ynyl)-α-diazoacetophenone Rh₂(mandelate)₂ Intramolecular Alkyne Cyclopropanation/Cope Rearrangement Fused Cycloheptadiene 58% sciforum.net
Acetylenic α-diazo ketone Rh₂(OAc)₄ Double Internal/External Alkyne Cyclization Cyclopentadiene derivative 81% sciforum.net
α-Diazo-β-keto ester and Arylhydrazine AgOTf Pyrazolone formation/N-H insertion/Oxidation Azopyrazole Good researchgate.net
Styryl diazo imide and Thiophenol Electrochemical (C(+)|C(-)) Thiolation/Cyclization/Reduction Pyrrolidinedione-fused thiochroman Good acs.org

Applications of Diazoacetophenone in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The generation of a metal-associated carbene from diazoacetophenone is central to its application in carbon-carbon bond formation. This electrophilic intermediate readily engages with a wide range of nucleophilic partners, including alkenes, C-H bonds, and carbonyl compounds, to forge new covalent bonds with high efficiency and often with significant stereocontrol.

Cyclopropanation Reactions with Olefins

The reaction of the carbene derived from this compound with olefins is a powerful method for the synthesis of cyclopropyl (B3062369) ketones. This transformation is typically catalyzed by transition metal complexes, with rhodium(II) and copper catalysts being classic choices, and more recently, iron-based systems have also proven effective. oup.comualberta.ca The mechanism involves the transfer of the carbenoid species to the double bond of the olefin. nih.gov

The stereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and the substituents on the olefin. For instance, iron porphyrin complexes have been utilized as catalysts for the asymmetric cyclopropanation of styrene (B11656) with this compound, yielding optically active cyclopropyl ketones. oup.comualberta.ca The reaction generally proceeds with high diastereoselectivity, favoring the formation of the trans-cyclopropane isomer, particularly with catalysts like Rh₂(OAc)₄. oup.com Interestingly, iron porphyrin catalysts can sometimes provide complementary diastereoselectivity to that of rhodium catalysts. oup.com

Engineered enzymes, such as variants of cytochrome P450, have also been employed for the biocatalytic cyclopropanation of olefins with diazo compounds, offering a green chemistry alternative to traditional metal catalysis. nih.govwikipedia.org

Table 1: Examples of Catalysts in this compound Cyclopropanation

Catalyst SystemOlefin ExampleKey Features
Chiral Iron PorphyrinStyreneAsymmetric synthesis, up to 80% ee for cyclopropyl ketones. oup.com
Rh₂(OAc)₄Terminal OlefinsHigh trans-selectivity. oup.com
Engineered Cytochrome P450Styrenyl olefinsBiocatalytic, green alternative. nih.gov

Intramolecular and Intermolecular C-H Insertion Reactions

Metal carbenes generated from this compound can insert into carbon-hydrogen (C-H) bonds, a reaction that transforms a typically unreactive C-H bond into a new C-C bond. oup.comorganicreactions.org This powerful strategy can be applied in both intramolecular and intermolecular contexts.

Intramolecular C-H insertion is a valuable tool for constructing cyclic and polycyclic systems. kisti.re.krmdpi.com For example, rhodium(II)-catalyzed decomposition of o-alkynyl substituted α-diazoacetophenones leads to intramolecular C-H insertion to form complex fused-ring structures. kisti.re.kr The regioselectivity of the insertion is often dictated by the proximity of the C-H bond to the carbene center and electronic factors, with a general preference for insertion into 5-membered rings. Dirhodium(II) catalysts are highly effective for these transformations, enabling site-selective and stereoselective insertions. researchgate.netresearchgate.net

Intermolecular C-H insertion allows for the direct functionalization of hydrocarbons. organicreactions.orgrsc.org While less common than its intramolecular counterpart due to challenges in controlling selectivity, successful examples exist. For instance, the rhodium-catalyzed reaction of diazo compounds with indole (B1671886) derivatives can proceed via a regiospecific intermolecular C-H insertion at the C3 position of the indole ring. rsc.org The choice of catalyst is crucial, with bulky rhodium(II) carboxylates showing enhanced reactivity towards primary C-H bonds. researchgate.net

Table 2: Regioselectivity in C-H Insertion Reactions

Reaction TypeSubstrate ExampleCatalystOutcome
Intramolecularo-isopropylphenyldiazoacetateRh₂(tpa)₄Site-selective insertion into primary C-H bond to form indane-1-carboxylates. researchgate.net
IntramolecularN-phenyl diazoacetamide (B1201003) derivativeRhodium catalystFavorable 1,5-C-H insertion into the N-phenyl ring to form indolin-2-ones. mdpi.com
IntermolecularDiazo carbonyl compound & IndoleRhodium catalystRegiospecific insertion into the C3-H bond of indole. rsc.org

[2+2] Cycloaddition Reactions of Ketene (B1206846) Intermediates with Olefins

This compound can serve as a precursor to a ketene intermediate through a process known as the Wolff rearrangement. wikipedia.org This rearrangement, which can be induced thermally, photochemically, or with metal catalysis (e.g., silver oxide), converts the α-diazoketone into a highly reactive phenylketene. wikipedia.orgprezi.com This ketene can then undergo [2+2] cycloaddition reactions with olefins to form cyclobutanone (B123998) derivatives. wikipedia.orgnih.gov

The cycloaddition is a stepwise or concerted process that is synthetically valuable for constructing four-membered rings. wikipedia.orgnih.govscripps.edu The reaction of the ketene intermediate with an olefin leads to the formation of a substituted cyclobutanone, a structural motif present in various natural products. nih.gov This strategy has been employed in the total synthesis of complex molecules. wikipedia.org

1,3-Dipolar Cycloaddition Reactions

This compound itself can act as a 1,3-dipole in cycloaddition reactions. nih.gov More commonly, it serves as a precursor to carbonyl ylides, which are potent 1,3-dipoles. These ylides are typically generated via the rhodium-catalyzed decomposition of a this compound derivative, often one containing an ortho-ester group that facilitates an intramolecular cyclization to form a 2-benzopyrylium-4-olate intermediate. acs.orgnii.ac.jpoup.comacs.org

These carbonyl ylides readily react with various dipolarophiles, such as imines, aldehydes, and activated alkenes (e.g., N-substituted maleimides), in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. acs.orgnii.ac.jpacs.org The stereoselectivity of these reactions can be significantly influenced by the addition of Lewis acids. For example, ytterbium triflate (Yb(OTf)₃) has been shown to effectively control the stereochemical outcome, often favoring the formation of exo-cycloadducts in reactions with aldehydes. acs.orgacs.org

Table 3: Lewis Acid Influence on 1,3-Dipolar Cycloadditions

DipolarophileCatalyst SystemLewis Acid AdditiveMajor Product Stereoisomer
BenzaldehydeRh₂(OAc)₄None~1:1 mixture of exo and endo
BenzaldehydeRh₂(OAc)₄Yb(OTf)₃ (10 mol%)High exo-selectivity
N-MethylmaleimideRh₂(OAc)₄Yb(OTf)₃ (10 mol%)High endo-selectivity

Homologation Reactions (e.g., Arndt-Eistert Reaction for Carboxylic Acids)

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids, converting them into their higher homologs. prezi.comorganic-chemistry.orgucla.edu The synthesis begins with the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with a diazo compound, such as diazomethane (B1218177), to form an α-diazoketone. In the context of this article, if one were to start from a precursor that leads to this compound, the subsequent steps would apply.

The key step is the Wolff rearrangement of the α-diazoketone (like this compound) to a ketene. prezi.comorganic-chemistry.orgscribd.com This rearrangement is typically catalyzed by silver oxide (Ag₂O) or silver benzoate (B1203000), or can be induced by heat or light. prezi.comorganic-chemistry.org The resulting ketene is a highly reactive intermediate that is immediately trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, a homologous carboxylic acid is formed. The use of alcohols or amines yields the corresponding esters or amides, respectively. organic-chemistry.org For example, the Wolff rearrangement of this compound in the presence of water and a silver oxide catalyst yields phenylacetic acid. prezi.comucla.edu

This sequence provides a powerful method for extending a carbon chain by a single methylene (B1212753) (-CH₂-) group. ucla.edu

Olefination of Carbonyl Compounds

This compound can be used in the olefination of carbonyl compounds, transforming aldehydes and ketones into alkenes. This reaction is mediated by a metal catalyst, often an iron porphyrin complex, in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃). oup.comnih.gov

The proposed mechanism involves the initial formation of an iron carbene intermediate from this compound. oup.com This carbene is then attacked by triphenylphosphine to generate a phosphonium (B103445) ylide. This ylide subsequently undergoes a Wittig-type reaction with an aldehyde or ketone to produce the desired olefin product and triphenylphosphine oxide. oup.comiastate.edu This one-pot procedure offers an alternative to the traditional Wittig reaction. nih.goviastate.edu The reaction with aldehydes is generally more efficient and selective than with ketones, often affording high yields and excellent E-selectivity for the resulting alkene. iastate.edu

Carbon-Heteroatom Bond Forming Reactions

The generation of a metal-carbene intermediate from this compound is a cornerstone of its reactivity, enabling the formation of bonds between carbon and various heteroatoms. These transformations are highly efficient for creating C-N, C-S, C-B, and C-Si bonds.

Y-H Insertion Reactions (Y=N, S, B, Si)

Transition-metal-catalyzed reactions of this compound facilitate the insertion of the benzoyl-carbene unit into the Y-H single bond of various heteroatomic nucleophiles (where Y = N, S, B, Si). oup.comnih.govresearchgate.net These reactions typically proceed under mild conditions and are characterized by high efficiency. The general mechanism involves the formation of a metal carbene from this compound, which then reacts with the heteroatom-hydrogen bond. nih.gov This process is presumed to occur via the formation of an ylide intermediate, followed by a rapid proton migration. mdpi.com

Nitrogen-Hydrogen (N-H) Insertion: The insertion of carbenes derived from this compound into the N-H bonds of amines and amides is a well-established method for forming α-amino ketones. oup.commdpi.com These reactions are often catalyzed by rhodium or copper complexes and provide direct access to valuable synthetic building blocks.

Sulfur-Hydrogen (S-H) Insertion: In the presence of catalysts like dirhodium tetraacetate, this compound readily undergoes insertion into the S-H bond of thiols. mdpi.com This reaction provides a straightforward route to α-thio ketones.

Boron-Hydrogen (B-H) and Silicon-Hydrogen (Si-H) Insertion: The construction of C-B and C-Si bonds can also be achieved through this methodology. The insertion into the B-H bond of boranes, often activated by a Lewis base, creates a direct path to organoboron compounds. nih.gov Similarly, Si-H insertion reactions with various silanes, including enantioselective versions, have been successfully developed, yielding α-silyl ketones. mdpi.com

Table 1: Overview of Y-H Insertion Reactions with this compound

Heteroatom (Y) Substrate Class Catalyst (Typical) Product Class
N Amines, Amides Rh₂(OAc)₄, Cu(acac)₂ α-Amino Ketones
S Thiols Rh₂(OAc)₄ α-Thio Ketones
B Boranes (adducts) Rh(I), Pt(0) α-Boryl Ketones

| Si | Silanes | Rh₂(OAc)₄ | α-Silyl Ketones |

Amination of Ketene Intermediates

The Wolff rearrangement of this compound, induced thermally, photochemically, or through metal catalysis, generates a highly reactive phenylketene intermediate. researchgate.net This ketene can be intercepted by various nucleophiles, including amines, in a process that forges a new carbon-nitrogen bond and typically results in the formation of a phenylacetamide derivative. wikipedia.orgrsc.org

This transformation is a key step in the Arndt-Eistert homologation sequence when applied to carboxylic acids. The reaction of the ketene with an amine is highly efficient for producing amides. wikipedia.org Recent advancements have focused on achieving enantioselectivity. For instance, a method using a chiral phosphoric acid catalyst has been developed for the amination of ketenes generated from α-aryl-α-diazoketones. researchgate.net The catalyst accelerates the capture of the ketene by the amine and promotes an enantioselective proton transfer to yield chiral α-amino amides. researchgate.net

Table 2: Examples of Amine Nucleophiles in Ketene Trapping

Amine Nucleophile Product
Ammonia (B1221849) (NH₃) Phenylacetamide
Primary Amine (R-NH₂) N-Substituted Phenylacetamide

Ring Construction and Contraction Methodologies

This compound and its derivatives are pivotal in strategies involving the manipulation of cyclic structures, including the contraction of existing rings and the de novo synthesis of heterocyclic systems.

Ring Contractions from Cyclic Diazoacetophenones

When a cyclic α-diazo ketone undergoes the Wolff rearrangement, the reaction results in a ring-contracted product. wikipedia.orgwikipedia.org This methodology is a powerful tool for accessing strained ring systems that can be difficult to synthesize via other methods. wikipedia.org The reaction proceeds by converting the cyclic diazo ketone into a ketene intermediate with the extrusion of dinitrogen, accompanied by a 1,2-rearrangement that reduces the ring size by one carbon. libretexts.org For example, a six-membered cyclic diazo ketone like α-diazocyclohexanone contracts to a five-membered ring system upon rearrangement. wikipedia.org This principle is applicable to cyclic analogues of this compound, such as 2-diazo-1-indanone, which would contract to a benzocyclobutenecarboxylic acid derivative upon rearrangement and trapping with a nucleophile.

Table 3: Ring Contraction via Wolff Rearrangement

Starting Ring System (Example) Intermediate Final Product (after trapping)
6-Membered Ring (α-Diazocyclohexanone) Cyclopentylketene Cyclopentanecarboxylic Acid Derivative

Synthesis of Heterocyclic Compounds (e.g., Oxathiole-2-thiones, β-Lactams, Oxazines, Pyrimidines)

The versatility of this compound extends to the synthesis of a wide array of heterocyclic compounds. mdpi.comsciencepublishinggroup.comresearchgate.net

Oxazoles: Rhodium(II)-catalyzed reactions of α-diazoacetophenones with N,N-disubstituted cyanamides provide a direct route to 2-(N,N-disubstituted)-5-aryloxazoles. mdpi.com

β-Lactams: The four-membered β-lactam ring, a core structure in penicillin antibiotics, can be synthesized using this compound as a precursor. impactfactor.org The Wolff rearrangement of this compound generates phenylketene, which can then undergo a [2+2] cycloaddition with an imine (the Staudinger synthesis) to form the β-lactam ring. researchgate.net

Pyrimidines: Pyrimidine (B1678525) derivatives can be accessed from intermediates derived from this compound. For example, the α-amino ketone, formed via N-H insertion, can be condensed with reagents like thiourea (B124793) to construct the pyrimidine ring. mdpi.com

Other Heterocycles: The reactive intermediates generated from this compound can participate in various cycloaddition and annulation reactions to form other heterocyclic systems. For example, tandem cyclization-cycloaddition reactions of rhodium carbenoids derived from this compound derivatives can produce complex polycyclic ethers. researchgate.net

Table 4: Heterocycle Synthesis from this compound

Target Heterocycle Reaction Partner Key Transformation
Oxazole Cyanamide Rh(II)-catalyzed [3+2] Cycloaddition
β-Lactam Imine Wolff Rearrangement followed by [2+2] Cycloaddition
Pyrimidine Thiourea N-H Insertion followed by Condensation/Cyclization

| Polycyclic Ethers | Internal Alkene/Alkoxy Group | Intramolecular Carbonyl Ylide Formation and Cycloaddition |

Cycloisomerization Reactions

Transition-metal-catalyzed cycloisomerization reactions of this compound derivatives bearing pendant unsaturated moieties provide an elegant pathway to complex polycyclic and heterocyclic frameworks. nih.govmdpi.com A notable example is the rhodium(II)-catalyzed intramolecular reaction of o-alkynyl-substituted α-diazoacetophenones. acs.orgacs.org

In this process, the rhodium catalyst reacts with the diazo group to form a rhodium carbenoid. This electrophilic intermediate is then intercepted by the tethered alkyne group. The subsequent cascade can involve several pathways, including tandem cyclopropanation-cycloisomerization, leading to the formation of fused ring systems such as substituted naphthols or other polycyclic aromatic compounds. nih.gov The specific outcome is often dependent on the catalyst and the substitution pattern of the starting material.

Table 5: Cycloisomerization of o-Alkynyl-Substituted Diazoacetophenones

Catalyst Substrate Product Type
Rh₂(OAc)₄ o-(Phenylethynyl)this compound Substituted Naphthol
Rh₂(OAc)₄ o-(Trimethylsilylethynyl)this compound Silyl-substituted Naphthol

Strategic Applications in Total Synthesis and Natural Product Chemistry

This compound and its derivatives have emerged as versatile and powerful reagents in advanced organic synthesis, enabling the construction of complex molecular architectures. Their unique reactivity, particularly the ability to form carbenes or carbenoids, allows for a wide range of transformations that are crucial in the assembly of natural products and other biologically significant molecules.

Utility in Synthesizing Key Intermediates for Complex Molecules

This compound is a valuable reagent and intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai Its utility stems from its capacity to undergo a variety of chemical transformations, most notably the Wolff rearrangement, which generates a reactive ketene intermediate. ontosight.ai This ketene can then participate in further reactions to build molecular complexity. The diazo group's reactivity makes this compound a key building block for synthesizing intricate molecules and natural products. ontosight.ai

α-Diazo ketones, the class of compounds to which this compound belongs, are recognized as crucial intermediates in several important synthetic strategies. These include:

Cascade Reactions: Diazo compounds are employed in cascade reactions, where a sequence of multiple bond-forming events occurs in one pot, leading to the efficient synthesis of complex structures.

C–H Insertion: Carbenes derived from diazo compounds can insert into C–H bonds, creating new carbon-carbon bonds—a powerful tool for molecular elaboration.

Cyclopropanation: The reaction of a carbene generated from a diazo compound with an alkene is a fundamental method for forming cyclopropane (B1198618) rings, which are present in numerous natural products.

A three-component, catalyst-free reaction involving α-diazoacetophenone, boranes, and acyl imines has been developed to produce β-amino carbonyl compounds. These products serve as valuable intermediates that can be converted into a variety of potentially bioactive molecules. nih.gov

Construction of Biologically Relevant Scaffolds

The development of new methods to synthesize molecular scaffolds with potential biological activity is a central goal in medicinal chemistry. This compound and related diazo compounds are instrumental in the construction of diverse heterocyclic scaffolds, which form the core of many pharmaceuticals and natural products. chemrxiv.orgresearchgate.netrsc.org

The reactivity of diazo compounds has been harnessed to create a variety of important structural motifs:

Azoles: Diazocarbonyl compounds are versatile precursors for the synthesis of azoles, a class of five-membered heterocycles containing at least one nitrogen atom. researchgate.net

Pyrazoles: A silver-catalyzed cascade reaction of diazo compounds has been utilized to construct multifunctionalized azopyrazoles. researchgate.net Pyrazoles are known to exhibit a wide range of biological activities. researchgate.net

Thiazoles: In a scalable, one-pot synthesis, diazoketones react with thiosemicarbazide (B42300) or thiourea to yield 2,4-disubstituted-(1,3)thiazoles, an important heterocyclic scaffold in medicinal chemistry. chemrxiv.org

Saturated N-Heterocycles: The carbene generated from diazo compounds can undergo N-H insertion reactions, allowing for the functionalization of amines and amides. This has been applied to the asymmetric α-C–H functionalization of cyclic amines like pyrrolidines, which are ubiquitous motifs in bioactive molecules, using engineered enzymes. chemrxiv.orgacs.org

These reactions demonstrate the power of this compound and its analogs to serve as building blocks for generating libraries of structurally diverse compounds, which is crucial for the discovery of new bioactive agents. whiterose.ac.uk

Scaffold TypeDiazo Precursor TypeKey Reaction TypeCatalyst/ConditionsSignificanceReference
β-Amino Carbonylsα-DiazoacetophenoneThree-Component ReactionCatalyst-FreeIntermediates for bioactive molecules nih.gov
2,4-Disubstituted-(1,3)ThiazolesDiazoketonesCondensation/CyclizationAcidic (e.g., HCl)Core of many medicinal compounds chemrxiv.org
AzopyrazolesDiazo CompoundsCascade ReactionSilver-Triflate (AgOTf)Scaffolds with diverse biological activities researchgate.net
α-Functionalized PyrrolidinesDiazoacetoneEnzymatic C-H InsertionEngineered Cytochrome P450Asymmetric synthesis of privileged scaffolds chemrxiv.orgacs.org

Divergent Electro-Cascade Sequences

Electrosynthesis is emerging as a sustainable and powerful approach in organic chemistry, and the application of diazo compounds in this field has opened pathways to novel reactivity. acs.org Researchers have explored the use of diazo compounds in divergent electro-cascade sequences, where the reaction pathway can be tuned to produce different products from the same starting materials. acs.orgchemrxiv.org

A significant development is the electrochemical cascade reaction involving styryl diazo imides and aryl thiols. acs.org This process enables the direct synthesis of 2,5-pyrrolidine-dione-fused thiochromans, yielding a single diastereoisomer under mild, metal-free conditions. acs.org

The mechanism of this cascade is distinct from typical diazo chemistry. Instead of the reaction occurring at the diazo center, the anodically generated thiyl radical adds to the carbon-carbon double bond of the styryl system. acs.org This initiates a unique cascade sequence involving:

Thiolation: Addition of the thiyl radical to the C=C bond.

Cyclization: An intramolecular cyclization event at the anode.

Reduction: A subsequent reduction reaction at the cathode. acs.org

Interestingly, by modifying the reaction conditions, a divergent reaction pathway can be accessed. An S–H insertion at the diazo center becomes the favored reaction, demonstrating the tunable reactivity of this electrochemical approach. acs.org This work expands the synthetic utility of diazo compounds beyond traditional light- or metal-mediated carbene transformations, establishing them as versatile substrates for radical-based electrochemical cascades. acs.orgchemrxiv.org

ReactantsReaction ConditionsProduct TypeKey Mechanistic StepsSignificanceReference
Styryl Diazo Imides + Aryl ThiolsElectrolysis (C(+)|C(-) electrodes), CF₃CH₂OH2,5-Pyrrolidine-dione-fused ThiochromansAnodic thiolation/cyclization, Cathodic reductionDiastereoselective synthesis of complex heterocycles acs.org
Diazo Imides + Aryl ThiolsModified Electrochemical ConditionsS-H Insertion ProductsDirect S-H insertion at the diazo centerTunable, divergent reactivity from the same precursors acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Theoretical investigations into the electronic structure and conformation of diazoacetophenone and its derivatives have employed a range of quantum chemical methods, including Density Functional Theory (DFT), ab initio, and semiempirical approaches. cdnsciencepub.comcdnsciencepub.com These computational studies provide valuable insights that complement experimental findings.

Semiempirical methods, such as CNDO/2, MINDO/3, AM1, and the Extended Hückel MO method, have been applied to study the rotational isomerism of α-diazo ketones like this compound. cdnsciencepub.comresearchgate.netresearchgate.net For instance, CNDO/2 calculations suggested that for chloro-derivatives of α-diazo ketones, the cis form is more stable energetically. researchgate.net Hoffmann's Extended Hückel MO method provided a quantum mechanical basis for the existence of both cis and trans conformers of this compound. researchgate.net Semiempirical molecular orbital calculations using the MNDO method have also been performed on this compound and its para-substituted derivatives. researchgate.net

Ab initio molecular orbital calculations have also been utilized to investigate conformational isomerism. researchgate.net Calculations at the HF/6-31G(d) level of theory, for example, have been used to establish that diazoacetophenones tend to adopt twisted syn conformations. cdnsciencepub.com

Density Functional Theory (DFT) has become a powerful tool for studying these systems. ekb.egrsc.org For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to optimize geometries, while M06-2X/6-311+G(d,p) single-point calculations have been used to determine electronic energies. mdpi.com DFT has been employed to elucidate molecular structures and understand the influence of acyl groups on UV/Vis transitions. researchgate.net

The following table summarizes some of the quantum chemical methods applied to the study of this compound and related compounds.

Method Type Specific Method Application
SemiempiricalCNDO/2, MINDO/3, AM1, MNDORotational isomerism, conformational analysis. cdnsciencepub.comresearchgate.netresearchgate.net
SemiempiricalExtended Hückel MOConformational analysis (cis and trans). researchgate.net
Ab InitioHF/6-31G(d)Conformational analysis (twisted syn). cdnsciencepub.com
DFTB3LYP, M06-2XGeometry optimization, electronic energies, molecular structure. mdpi.comresearchgate.net

Conformational Analysis of this compound Derivatives

Computational studies have been instrumental in understanding the conformational preferences of this compound and its derivatives. It has been conclusively shown that α-diazo ketones, including this compound, exist as an equilibrium mixture of cis and trans conformers due to hindered internal rotation around the carbon-carbon single bond. researchgate.net

Quantum chemical calculations have provided a theoretical foundation for this observation. researchgate.net Both semiempirical and ab initio methods have been used to analyze the conformations of this compound and its substituted analogues. cdnsciencepub.com For example, calculations at both the AM1 (semiempirical) and HF/6-31G(d) (ab initio) levels indicated that diazoacetophenones favor twisted syn conformations. cdnsciencepub.comcdnsciencepub.com This finding is supported by the good correlation between calculated ionization potentials and experimental photoelectron spectroscopic data. cdnsciencepub.com

The application of Hoffmann's Extended Hückel MO method also supported the existence of two stable conformations, identified as the cis and trans conformers, for both diazoacetone and α-diazoacetophenone. researchgate.net Similarly, CNDO/2 calculations concluded that while the cis form is more stable for a chloro-derivative, an equilibrium of both conformers is present in another related compound, which aligns with spectroscopic measurements. researchgate.net

Reaction Pathway Elucidation and Energy Profiling

Computational chemistry plays a crucial role in mapping the reaction pathways of this compound, including calculating activation energies and characterizing transition states and intermediates.

Calculation of Activation Barriers and Transition States

Density Functional Theory (DFT) is a common method for calculating the energetic profiles of reactions involving diazo compounds. For example, in a study of an electro-cascade sequence involving a diazo imide, DFT calculations were used to compare the activation barriers of different reaction pathways. The addition of a thiyl radical to the β-carbon of the diazo imide was found to have a lower activation barrier (6.4 kcal/mol) compared to addition at the α-carbon (12.1 kcal/mol), indicating the preferred pathway. acs.org

In a myoglobin-catalyzed cyclopropanation reaction with a diazoketone, DFT analyses established that the transition state for the cyclopropanation step has a significantly lower activation energy (ΔG‡ = 11.8 kcal/mol) than the carbene formation step (ΔG‡ = 24.4 kcal/mol). utdallas.edu This indicates that carbene formation is the rate-determining step in this catalytic cycle. utdallas.edu

Reaction Computational Method Calculated Activation Barrier (kcal/mol) Significance
Thiyl radical addition to diazo imideDFT6.4 (β-addition) vs. 12.1 (α-addition) acs.orgDetermines regioselectivity of the initial attack. acs.org
Myoglobin-catalyzed cyclopropanationDFT11.8 (cyclopropanation) vs. 24.4 (carbene formation) utdallas.eduIdentifies the rate-determining step of the reaction. utdallas.edu
Heterocyclization of iminium saltsB3LYP/6-31G*30.5–33.6 doi.orgExplains the relative reactivity of different substrates. doi.org
Heterocyclization of iminium saltsM06-2X/6-311+G**26.0–30.8 doi.orgProvides refined energy barriers for the reaction. doi.org

Understanding Selectivity in Catalyzed Reactions

Computational studies are pivotal in rationalizing and predicting the selectivity observed in metal-catalyzed reactions of diazo compounds. researchgate.net The electrophilicity and stability of the intermediate metal-carbene species, which are influenced by the substituents on the diazo compound, play a key role in controlling reaction outcomes. researchgate.net

In rhodium-catalyzed reactions, DFT studies have shown that donor/acceptor-substituted rhodium carbenoids exhibit higher activation barriers for transformations compared to traditional acceptor carbenoids, a consequence of their greater inherent stability. researchgate.net This increased stability is a key factor in the enhanced selectivity observed in cyclopropanation and C-H insertion reactions. researchgate.net Analysis of transition state geometries has enabled the development of models to predict the stereochemical outcome of these reactions. researchgate.net

For instance, in a Rh(I)-catalyzed cyclopropanation, DFT calculations revealed that the reaction proceeds through a stepwise mechanism involving a rhodium metallacyclobutane intermediate. researchgate.net The observed cis-diastereoselectivity was attributed to unfavorable steric interactions between the reactant's phenyl group and methyl groups on the catalyst's ligand in the transition state. researchgate.net

Stability Analysis of Reactive Intermediates

The decomposition of α-diazo carbonyl compounds under thermal, photochemical, or metal-catalyzed conditions generates reactive carbene or carbenoid intermediates. pku.edu.cn Computational methods are employed to assess the stability of these and other transient species in a reaction pathway.

In the Wolff rearrangement, for example, DFT calculations have been used to investigate the mechanism, which can be concerted or proceed through a carbene intermediate. researchgate.net These studies have explored the possibility of rearrangement to an oxirene (B85696) and found that for certain substituents, a stepwise rearrangement is preferred, involving an intermediate that is neither a pure carbene nor an oxirene. researchgate.net

In an electro-catalyzed reaction of a diazo imide, the departure of the diazo group from an intermediate leads to the formation of another intermediate which can then undergo intramolecular attack. acs.org DFT calculations help to understand the energetics of these steps and the relative stability of the intermediates formed along the reaction coordinate. acs.org

Molecular Orbital Analysis and Electronic Structure

The electronic structure of diazo compounds is characterized by a delocalized π-electron system extending over the α-carbon and the two nitrogen atoms. wikipedia.org Molecular orbital (MO) analysis provides a detailed picture of this electronic distribution and its influence on reactivity.

Quantum chemical calculations, such as the Extended Hückel MO method, have been used to interpret the electronic spectra of α-diazo ketones like this compound. researchgate.net The calculated energy levels for the cis and trans conformers have been shown to correlate well with the resolved Gaussian components of the experimental spectra. researchgate.net

Advanced Spectroscopic Characterization in Mechanistic Research

Time-Resolved Spectroscopy for Intermediate Detection (e.g., Time-resolved IR, UV)

Time-resolved spectroscopy is a critical tool for observing the formation and decay of short-lived intermediates that are central to the reactivity of diazoacetophenone. catalysis.blog These techniques allow for the direct study of transient species that are often missed by conventional steady-state measurements, thereby providing a clearer picture of the reaction mechanism. catalysis.blogrsc.org

Laser flash photolysis of this compound induces a Wolff rearrangement, which generates a highly reactive phenylketene intermediate. nih.gov The application of time-resolved infrared (TRIR) and ultraviolet (UV) spectroscopy has been instrumental in studying this process. In one study, the photolysis of this compound in acetonitrile (B52724) was monitored, leading to the direct observation of phenylketene. nih.gov This intermediate was subsequently trapped by amines, such as n-butylamine, to form an amide enol, which could also be monitored by time-resolved UV spectroscopy as it decayed to the final amide product. nih.gov

The key findings from time-resolved spectroscopic studies on related diazo compounds are summarized below:

Diazo CompoundSpectroscopic MethodIntermediate ObservedKey Absorption Band(s)
2-DiazoacetylpyridineTime-Resolved IR2-Pyridylketene2127 cm⁻¹
3-DiazoacetylpyridineTime-Resolved IR3-Pyridylketene2125 cm⁻¹
4-DiazoacetylpyridineTime-Resolved IR4-Pyridylketene2128 cm⁻¹
This compoundTime-Resolved UVPhenylketene & Amide EnolN/A

This table is based on data for pyridylketenes, which are structural analogs of phenylketene, as detailed in the cited research. nih.gov

Photoelectron Spectroscopy for Pyrolysis Product Analysis

The analysis of gas-phase reactions, such as pyrolysis, provides fundamental insight into the unimolecular decomposition pathways of this compound. Ultraviolet photoelectron spectroscopy (PES) is a powerful technique for identifying the electronic structure of pyrolysis products. cdnsciencepub.com

In studies involving the vacuum pyrolysis of this compound, a CO2 laser was used as a directed heat source. cdnsciencepub.com Analysis of the resulting products (the pyrolysate) using He(I) ultraviolet photoelectron spectroscopy confirmed that at approximately 500 °C, this compound cleanly decomposes to yield phenylketene. cdnsciencepub.com This reaction proceeds through the Wolff rearrangement of the initially formed ketocarbene. The photoelectron spectrum of the generated phenylketene could be recorded and analyzed, providing valuable data on this highly reactive species which is otherwise difficult to isolate at room temperature. cdnsciencepub.com The experimental ionization potentials were supported by quantum chemical calculations, which also suggested that this compound preferentially exists in a twisted syn conformation. cdnsciencepub.com

The combination of pyrolysis with photoelectron spectroscopy has been successfully applied to this compound and several of its para-substituted analogues, demonstrating the utility of this method for studying the generation and electronic properties of ketenes. cdnsciencepub.com

CompoundPyrolysis ProductReference
This compoundPhenylketene cdnsciencepub.com
p-Methylthis compoundp-Methylphenylketene cdnsciencepub.com
p-Methoxythis compoundp-Methoxyphenylketene cdnsciencepub.com
p-Chlorothis compoundp-Chlorophenylketene cdnsciencepub.com

Structural Elucidation of Intermediates

While highly reactive intermediates themselves are often too unstable for direct crystallographic analysis, X-ray crystallography is indispensable for determining the definitive structure of more stable adducts and products derived from these intermediates. In the context of reactions involving this compound, this technique has been used to characterize the products formed when the generated carbene intermediate is trapped by metalloporphyrins, which serve as models for heme cofactors. nih.gov

For instance, the reaction of this compound with (tetraphenylporphyrinato)iron(II) chloride does not yield an iron-coordinated enol structure but rather a more complex product whose structure was confirmed by X-ray crystallography. In another significant study, a myoglobin-catalyzed cyclopropanation reaction using a diazoketone led to the formation of a competing N-bound carbene adduct of the heme cofactor. nih.gov This non-productive intermediate was successfully isolated and structurally characterized by X-ray crystallography, providing unprecedented insight into off-cycle species in biocatalytic carbene transfer reactions. nih.govdntb.gov.ua

The interaction of this compound and related diazo compounds with heme proteins can be investigated using a combination of UV-visible (UV-Vis) and Mössbauer spectroscopy. nih.gov These techniques are particularly sensitive to the electronic environment, oxidation, and spin state of the iron center in the heme prosthetic group. oceanoptics.comnih.gov

In a myoglobin-catalyzed reaction with a diazoketone, the formation of a heme-bound diazo complex intermediate and a subsequent N-bound carbene adduct was observed. nih.gov The formation of these species was accompanied by distinct changes in the UV-Vis spectrum. For example, the appearance of a green color corresponded to a shift in the Soret band from 430 nm to a lower intensity peak at 427 nm, along with changes in the Q-band region. nih.gov In crystallo UV-vis spectroscopy confirmed that the species observed in solution matched the one in the crystal structure. nih.gov

Spectroscopic TechniqueSpeciesKey Finding / ParameterReference
UV-Vis SpectroscopyHeme-Carbene AdductSoret band shift from 430 nm to 427 nm nih.gov
Mössbauer SpectroscopyHeme-Carbene AdductHigh-spin Fe(II); δ = 0.97 mm/s;ΔE_Q
UV-Vis SpectroscopyFerrous Amide SpeciesSoret band at 425 nm; Q-bands at 534 and 565 nm uzh.ch

X-ray Crystallography

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for monitoring the progress of chemical reactions and for the structural characterization of reactants, intermediates, and products. magritek.comnews-medical.net Because NMR signals are quantitative, the technique can be used to determine reaction kinetics by tracking the concentration changes of various species over time. magritek.comrptu.de Modern benchtop NMR spectrometers can even be placed directly in a laboratory fume hood for real-time, on-line monitoring. magritek.com

This method is particularly valuable for identifying and quantifying reactants, products, and potential side-products in a reaction mixture without the need for separation. news-medical.netosf.io While transient intermediates are often too short-lived to be observed by standard NMR, the technique is essential for the unambiguous structural elucidation of the final, stable products formed in reactions of this compound. For example, in reactions of related diazo compounds like ethyl diazoacetate, both ¹H and ¹³C NMR are routinely used to confirm the structure of the resulting products. publish.csiro.au The ability to monitor reactions in real-time can also provide insights into the reaction mechanism by revealing the formation of stable intermediates or by quantifying stereoisomers as they are formed. magritek.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing diazoacetophenone in catalytic cyclopropanation reactions?

  • Methodological Answer : Reaction optimization requires evaluating catalysts (e.g., iron-based catalysts like Fe(Halt*)Cl), solvent systems, and stoichiometric ratios. For example, pyridine is critical as an axial ligand to enable cyclopropanation with this compound, achieving up to 80% enantiomeric excess . Substrate scope studies (e.g., para-substituted aryl groups) should be conducted under inert conditions to minimize side reactions like O-H insertion .
  • Data Sources : Kinetic data from cyclopropanation yields (Fig. 7 in ), NMR analysis of side products (Table S4 in ).

Q. How should this compound be safely handled and stored in laboratory settings?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) and avoid dust formation. Store in a dry, locked environment under inert gas. Spills must be collected using non-sparking tools and disposed of via certified hazardous waste protocols. Refer to SDS guidelines for emergency measures (e.g., inhalation: move to fresh air; skin contact: wash with soap) .
  • Key Protocols : OSHA-compliant ventilation, spill containment procedures from .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Employ 1^1H/13^13C NMR to confirm diazo group integrity and reaction products. For metal complexes (e.g., with La3+^{3+} or Sm3+^{3+}), UV-Vis and IR spectroscopy can identify chelation shifts. Mass spectrometry (HRMS) validates molecular weights .
  • Reference Data : NIST Chemistry WebBook for thermodynamic properties (e.g., bond dissociation energies) .

Q. How can researchers mitigate undesired O-H insertion pathways in this compound reactions?

  • Methodological Answer : Control reaction conditions by using aprotic solvents (e.g., DCM) and avoiding protic additives. Catalytic systems like Fe(Halt*)Cl with pyridine suppress O-H insertion in favor of cyclopropanation . Pre-reaction purification of this compound via column chromatography reduces impurities that trigger side reactions .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in this compound-mediated asymmetric catalysis?

  • Methodological Answer : Chiral ligand design (e.g., bisoxazoline or salen ligands) paired with transition metals (Fe, Rh) improves enantioselectivity. Systematic screening of axial ligands (e.g., pyridine derivatives) can modulate diastereoselectivity, as shown in cyclopropanation of styrenes (up to 80% ee) .
  • Case Study : Trans-diastereoselectivity trends from (Fig. 7).

Q. How do axial ligands influence the reactivity of iron catalysts with this compound?

  • Methodological Answer : Axial ligands (e.g., pyridine) stabilize metal-carbene intermediates and control electron transfer pathways. Kinetic studies using stopped-flow spectroscopy reveal ligand-dependent rate constants for carbene transfer .
  • Theoretical Basis : DFT calculations to map ligand-metal interactions.

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound reactions?

  • Methodological Answer : Cross-validate data using standardized substrates (e.g., styrene derivatives) and replicate conditions (solvent purity, catalyst loading). Meta-analysis of literature (e.g., enantioselectivity vs. solvent polarity) identifies outliers .
  • Tools : Statistical tools (ANOVA) to assess reproducibility across studies.

Q. Can computational modeling predict this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) models simulate transition states for carbene transfer, predicting regioselectivity in C-H functionalization. Validate models against experimental NMR/LCMS data .
  • Software : Gaussian or ORCA for energy minimization; VMD for visualization.

Q. What are the environmental implications of this compound use in large-scale syntheses?

  • Methodological Answer : Assess biodegradability via OECD 301 tests and photolytic stability under UV exposure. Spent reagents require neutralization (e.g., with activated carbon) before disposal to prevent aquatic toxicity .
  • Regulatory Compliance : Align with EPA guidelines for nitrogenous waste.

Methodological Resources

  • Catalytic Studies : (reaction optimization).
  • Safety Protocols : (SDS guidelines).
  • Characterization : (spectroscopic data).
  • Theoretical Frameworks : (mechanistic insights).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.